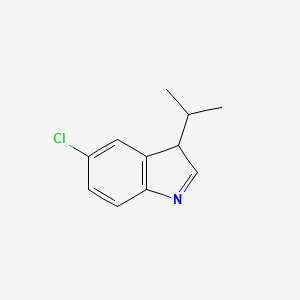

![molecular formula C9H9ClN2O3 B6603152 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2060033-77-2](/img/structure/B6603152.png)

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (MIH) is an organic compound derived from the reaction of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid and hydrochloric acid. It is a white crystalline solid that is soluble in water and has a melting point of approximately 200 °C. MIH is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has a wide range of applications in scientific research, including as a fluorescent dye, in the synthesis of drugs, and in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research. It can be used as a fluorescent dye in various biochemical and physiological studies, as it has a high fluorescence quantum yield and a long fluorescence lifetime. It can also be used in the synthesis of various pharmaceuticals, as it is a useful intermediate in the synthesis of various drugs. In addition, 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be used in the study of biochemical and physiological processes, as it is a useful tool for studying the structure and function of proteins and other biological molecules.

Mécanisme D'action

Target of Action

This compound belongs to the imidazo[1,2-a]pyridine class, which is recognized as a valuable scaffold in medicinal chemistry

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , suggesting that they may interact with biochemical pathways related to these conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in laboratory experiments has several advantages and limitations. The main advantage of using 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is that it is a relatively inexpensive and easy to obtain compound that is widely available. In addition, it is a useful intermediate in the synthesis of various pharmaceuticals, and it can be used as a fluorescent dye in various biochemical and physiological studies. However, the use of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in laboratory experiments is limited to certain applications, as it is a relatively unstable compound and is not suitable for long-term storage.

Orientations Futures

The use of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in scientific research has the potential to be expanded in several directions. For example, further research could be conducted on the biochemical and physiological effects of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, as this could lead to a better understanding of its mechanisms of action. In addition, further research could be conducted on the use of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in the synthesis of various drugs, as this could lead to the development of new and improved pharmaceuticals. Finally, further research could be conducted on the use of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride as a fluorescent dye, as this could lead to the development of new and improved fluorescent dyes for use in various biochemical and physiological studies.

Méthodes De Synthèse

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be synthesized from 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid and hydrochloric acid. The reaction between these two compounds is a condensation reaction, in which the carboxylic acid group of the 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid reacts with the hydroxyl group of the hydrochloric acid to form a water molecule and the 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride product. This reaction is typically carried out in an aqueous solution at a temperature of approximately 100 °C.

Propriétés

IUPAC Name |

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3.ClH/c1-14-7-4-6(9(12)13)5-11-3-2-10-8(7)11;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZJOLWGSMULQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN2C1=NC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)

![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)

![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)

![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)

![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)

![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)

![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)

![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)

![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)

![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)